

"Ethyl 5-chloro-2-iodobenzoate" NMR and mass spectrometry data

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl 5-chloro-2-iodobenzoate*

Cat. No.: B3026556

[Get Quote](#)

An In-Depth Technical Guide to the Spectroscopic Characterization of **Ethyl 5-chloro-2-iodobenzoate**

Abstract

Ethyl 5-chloro-2-iodobenzoate is a key halogenated aromatic ester widely utilized as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its precise structural confirmation is paramount for ensuring the integrity of subsequent synthetic steps and the purity of final products. This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **Ethyl 5-chloro-2-iodobenzoate**. As a Senior Application Scientist, this document synthesizes predictive data with established spectroscopic principles to offer researchers and drug development professionals a definitive guide to characterizing this compound. We will delve into the causality behind spectral features, present detailed experimental protocols, and interpret the resulting data to provide an unambiguous structural elucidation.

Molecular Structure and Atom Numbering

A clear understanding of the molecular architecture is fundamental to interpreting spectroscopic data. The structure of **Ethyl 5-chloro-2-iodobenzoate**, with standardized numbering for NMR assignment, is presented below. The substituents—iodo, chloro, and ethyl carboxylate groups—exert distinct and predictable electronic effects on the benzene ring, which are directly observable in the NMR spectra.

[Click to download full resolution via product page](#)

Figure 1: Molecular structure of **Ethyl 5-chloro-2-iodobenzoate** with atom numbering.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule, revealing connectivity through spin-spin coupling.

Experimental Protocol: ¹H NMR Acquisition

- Sample Preparation: Dissolve approximately 5-10 mg of **Ethyl 5-chloro-2-iodobenzoate** in ~0.7 mL of deuterated chloroform (CDCl_3). The use of CDCl_3 is standard for small organic molecules due to its excellent solubilizing properties and the presence of a well-defined residual solvent peak ($\delta \approx 7.26$ ppm) for reference.[1]
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is defined as 0.00 ppm.
- Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex coupling patterns in the aromatic region.
- Acquisition Parameters:
 - Pulse Angle: 30-45 degrees.
 - Acquisition Time: ~4 seconds.
 - Relaxation Delay: 2 seconds.
 - Number of Scans: 16-32 scans to ensure a good signal-to-noise ratio.

Data Interpretation and Field-Proven Insights

The ^1H NMR spectrum of **Ethyl 5-chloro-2-iodobenzoate** is predicted to show three distinct signals in the aromatic region and two signals for the ethyl group. The chemical shifts are governed by the electronic effects of the substituents. The iodine atom at C2 deshields the ortho proton (H3), while the electron-withdrawing nature of the ester and chloro groups further influences the aromatic proton environments.

- Aromatic Protons (δ 7.0 - 8.0 ppm):
 - H6: This proton is ortho to the bulky and deshielding iodine atom. It is expected to appear as a doublet due to coupling with H4 (meta coupling, $J \approx 2-3$ Hz).
 - H4: This proton is situated between the two halogen atoms. It will be split into a doublet of doublets by coupling to H3 (ortho coupling, $J \approx 8-9$ Hz) and H6 (meta coupling, $J \approx 2-3$ Hz).

- H3: This proton is ortho to the ester group and meta to the chlorine. It is expected to be a doublet due to ortho coupling with H4 ($J \approx 8\text{-}9 \text{ Hz}$).
- Causality: The predicted shifts and coupling constants are based on analysis of similar structures, such as Ethyl-4-chloro-2-iodobenzoate, where aromatic protons appear between δ 7.37 and 7.98 ppm.[2]
- Ethyl Group Protons:
 - Methylene Protons (-OCH₂CH₃): These protons are adjacent to the ester oxygen, which deshields them. They will appear as a quartet ($J \approx 7.1 \text{ Hz}$) due to coupling with the three methyl protons. A typical range is δ 4.3-4.4 ppm.[1][3]
 - Methyl Protons (-OCH₂CH₃): These protons are in a standard aliphatic environment and will appear as a triplet ($J \approx 7.1 \text{ Hz}$) due to coupling with the two methylene protons. Their expected shift is around δ 1.4 ppm.[1][3]

Predicted ¹H NMR Data Summary

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H3	~7.8 - 8.0	d (doublet)	~8.5	1H
H4	~7.4 - 7.6	dd (doublet of doublets)	~8.5, ~2.5	1H
H6	~7.9 - 8.1	d (doublet)	~2.5	1H
-OCH ₂ CH ₃ (C8)	~4.40	q (quartet)	~7.1	2H
-OCH ₂ CH ₃ (C9)	~1.40	t (triplet)	~7.1	3H

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy identifies all unique carbon environments within a molecule. For **Ethyl 5-chloro-2-iodobenzoate**, nine distinct signals are expected.

Experimental Protocol: ¹³C NMR Acquisition

- Sample Preparation: The same sample prepared for ^1H NMR analysis can be used.
- Instrumentation: Acquire on a 400 MHz spectrometer (operating at \sim 101 MHz for ^{13}C).
- Acquisition Parameters:
 - Technique: Proton-decoupled (broadband) to ensure each unique carbon appears as a singlet.
 - Pulse Angle: 45 degrees.
 - Acquisition Time: \sim 1-2 seconds.
 - Relaxation Delay: 2 seconds.
 - Number of Scans: 1024-2048 scans are typically required due to the low natural abundance of the ^{13}C isotope.

Data Interpretation and Field-Proven Insights

The chemical shifts of the carbon atoms are highly sensitive to the electronegativity and anisotropic effects of the substituents.

- Carbonyl Carbon (C7): The ester carbonyl carbon is significantly deshielded and is expected in the δ 165-170 ppm region, consistent with aromatic esters.[4][5]
- Aromatic Carbons (C1-C6):
 - C1: The ipso-carbon attached to the ester group will be deshielded, appearing around δ 130-135 ppm.
 - C2: The carbon bearing the iodine atom experiences a strong "heavy atom effect," which is a shielding effect despite iodine's electronegativity. This causes a significant upfield shift, typically to δ 90-95 ppm.[2][6] This is a key diagnostic peak.
 - C3, C4, C6: These carbons attached to protons will have shifts influenced by all three substituents. Their chemical shifts are predicted to be in the δ 128-142 ppm range. The exact positions are influenced by the additive effects of the substituents.[7][8]

- C5: The ipso-carbon attached to the chlorine atom will be deshielded by the electronegative halogen, appearing around δ 135-140 ppm.[7]
- Ethyl Group Carbons (C8, C9):
 - C8 (-OCH₂CH₃): The methylene carbon, bonded to oxygen, is deshielded and appears around δ 61-62 ppm.[4]
 - C9 (-OCH₂CH₃): The terminal methyl carbon is shielded and appears upfield around δ 14 ppm.[4]

Predicted ¹³C NMR Data Summary

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C9 (-OCH ₂ CH ₃)	~14.2
C8 (-OCH ₂ CH ₃)	~62.0
C2 (Ar-I)	~94.0
C4 (Ar-H)	~129.0
C6 (Ar-H)	~131.0
C1 (Ar-COOEt)	~133.0
C5 (Ar-Cl)	~138.0
C3 (Ar-H)	~141.0
C7 (C=O)	~165.5

Mass Spectrometry

Mass spectrometry provides the molecular weight and structural information based on the fragmentation pattern of the molecule upon ionization.

Experimental Protocol: Electron Ionization (EI) MS

- Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) via direct infusion or through a gas chromatograph (GC) inlet.

- Ionization Method: Utilize Electron Ionization (EI) at 70 eV. EI is a robust, high-energy technique that induces reproducible fragmentation, creating a characteristic "fingerprint" for the molecule.
- Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

Fragmentation Analysis and Mechanistic Insights

The mass spectrum will provide the molecular weight and key structural fragments. The monoisotopic mass of $C_9H_8^{35}ClO_2$ is 309.92575 Da.[9]

- Molecular Ion (M^+): A prominent molecular ion peak is expected at m/z 310, characteristic of aromatic compounds.[10] An $M+2$ peak at m/z 312 with approximately one-third the intensity will be observed due to the natural abundance of the ^{37}Cl isotope.
- Key Fragmentation Pathways: The fragmentation is dictated by the weakest bonds and the stability of the resulting ions.
 - Loss of Ethoxy Radical: The most common fragmentation for ethyl esters is the cleavage of the C-O bond, leading to the loss of an ethoxy radical ($\bullet OCH_2CH_3$, 45 Da). This results in a stable acylium ion.[10][11]
 - Loss of Iodine: The C-I bond is the weakest in the aromatic ring and its cleavage leads to the loss of an iodine radical ($\bullet I$, 127 Da), which is a very common fragmentation pathway for iodo-aromatic compounds.[12][13]
 - Loss of Ethyl Radical: Cleavage of the O-CH₂ bond results in the loss of an ethyl radical ($\bullet CH_2CH_3$, 29 Da).

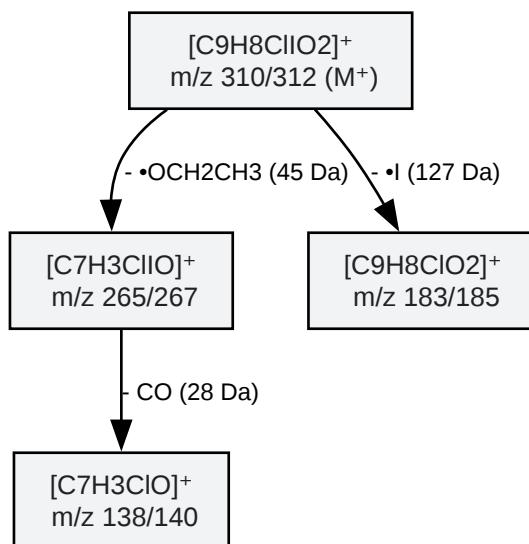

[Click to download full resolution via product page](#)

Figure 2: Proposed EI-MS fragmentation pathway for **Ethyl 5-chloro-2-iodobenzoate**.

Predicted Mass Spectrometry Data Summary

m/z (³⁵ Cl/ ³⁷ Cl)	Proposed Fragment Ion	Formula	Notes
310 / 312	Molecular Ion [M] ⁺	[C ₉ H ₈ ClOO ₂] ⁺	Isotopic pattern for one chlorine atom.
281 / 283	[M - C ₂ H ₅] ⁺	[C ₇ H ₃ ClOO ₂] ⁺	Loss of ethyl radical.
265 / 267	[M - OC ₂ H ₅] ⁺	[C ₇ H ₃ ClOO] ⁺	Loss of ethoxy radical; likely a major fragment.
183 / 185	[M - I] ⁺	[C ₉ H ₈ ClO ₂] ⁺	Loss of iodine radical due to weak C-I bond.
138 / 140	[C ₇ H ₃ ClO] ⁺	[C ₇ H ₃ ClO] ⁺	Loss of CO from the m/z 265/267 fragment.

Conclusion

The structural characterization of **Ethyl 5-chloro-2-iodobenzoate** can be confidently achieved through a combined analysis of NMR and mass spectrometry data. The ¹H NMR spectrum provides a clear fingerprint of the three distinct aromatic protons and the ethyl ester moiety. The ¹³C NMR spectrum, particularly the uniquely shielded signal for the iodine-bound carbon (C2), serves as a definitive diagnostic marker. Finally, mass spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern dominated by the loss of the ethoxy radical and the iodine atom. This comprehensive spectroscopic guide provides researchers with the necessary framework and validated data to unambiguously confirm the identity and purity of this important synthetic intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 3. rsc.org [rsc.org]
- 4. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ¹³C - NMR Absorptions of Major Functional Groups | NIST [nist.gov]
- 6. The halogen effect on the ¹³C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. C6H5Cl C-13 nmr spectrum of chlorobenzene analysis of chemical shifts ppm interpretation of ¹³C chemical shifts ppm of chlorobenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. scispace.com [scispace.com]
- 9. Ethyl 2-chloro-5-iodobenzoate | C9H8ClIIO2 | CID 40424364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. GCMS Section 6.14 [people.whitman.edu]
- 11. chem.libretexts.org [chem.libretexts.org]

- 12. mass spectrum of 1-iodobutane C₄H₉I CH₃CH₂CH₂CH₂I fragmentation pattern of m/z m/e ions for analysis and identification of 1-iodobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. mass spectrum of 2-iodopropane C₃H₇I CH₃CHICH₃ fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- To cite this document: BenchChem. ["Ethyl 5-chloro-2-iodobenzoate" NMR and mass spectrometry data]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3026556#ethyl-5-chloro-2-iodobenzoate-nmr-and-mass-spectrometry-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com